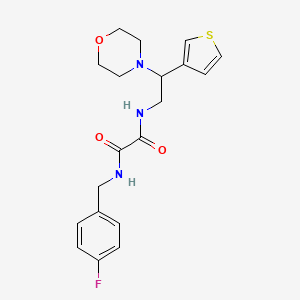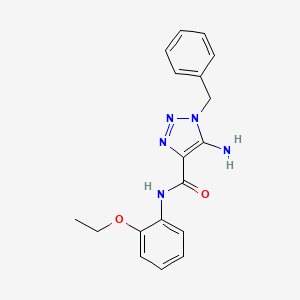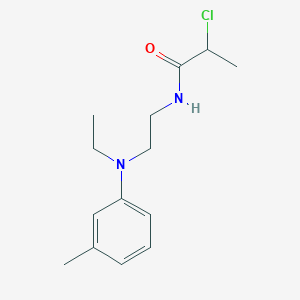
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Thiazole derivatives have been identified as potent anticancer agents. The presence of the thiazole ring in the compound structure suggests potential efficacy in disrupting cancer cell growth and proliferation. Thiazole-containing drugs like dabrafenib and dasatinib are already in clinical use for treating various cancers . Research could focus on evaluating the efficacy of this compound against specific cancer cell lines and understanding its mechanism of action.
Antimicrobial Properties
Compounds with a thiazole ring have shown significant antimicrobial activity, including antibacterial, antifungal, and antimalarial effects . This compound could be studied for its potential to inhibit the growth of resistant microbial strains, which is a pressing need in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . This compound could be applied in the development of new pain relief medications, particularly for chronic inflammatory conditions. Its effectiveness and side effects could be compared with existing medications.
Antipsychotic and Anticonvulsant Uses
The thiazole core is present in several FDA-approved drugs with antipsychotic and anticonvulsant applications . Investigating this compound for neurological disorders could lead to the development of new treatments for conditions such as epilepsy and schizophrenia.
Antioxidant Potential
The antioxidant capacity of thiazole derivatives makes them candidates for combating oxidative stress-related diseases . This compound could be assessed for its ability to scavenge free radicals and protect against cellular damage, which is relevant in conditions like diabetes and neurodegenerative diseases.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone' involves the synthesis of two key intermediates, namely 2,4-dimethyl-5-nitrothiazole and 4-(2-fluorophenyl)piperazine, which are then coupled to form the final product. The nitro group in 2,4-dimethyl-5-nitrothiazole is reduced to an amine, which is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The piperazine intermediate is synthesized by reacting 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine, followed by reduction of the nitro group to an amine. The two intermediates are then coupled using a coupling reagent such as EDCI or DCC to form the final product.", "Starting Materials": [ "2,4-dimethyl-5-nitrothiazole", "1H-pyrazole-5-carboxylic acid", "2-fluoroaniline", "1-chloro-4-(2-fluorophenyl)piperazine", "coupling reagent (e.g. EDCI or DCC)", "reducing agent (e.g. SnCl2 or Fe/HCl)" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-5-nitrothiazole to 2,4-dimethyl-5-aminothiazole using a reducing agent such as SnCl2 or Fe/HCl", "Step 2: Reaction of 2,4-dimethyl-5-aminothiazole with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC to form (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid", "Step 3: Activation of the carboxylic acid group in (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid using a coupling reagent such as EDCI or DCC", "Step 4: Reaction of 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine to form 4-(2-fluorophenyl)piperazine", "Step 5: Reduction of the nitro group in 4-(2-fluorophenyl)piperazine to an amine using a reducing agent such as SnCl2 or Fe/HCl", "Step 6: Coupling of (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling reagent such as EDCI or DCC to form the final product '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone'" ] } | |
CAS 编号 |
1186616-21-6 |
产品名称 |
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |
分子式 |
C19H20FN5OS |
分子量 |
385.46 |
IUPAC 名称 |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
InChI 键 |
NVEDJXUKIVVQDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
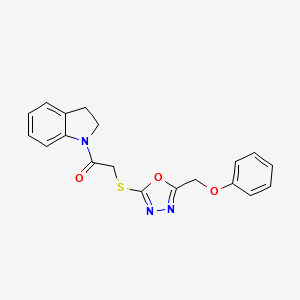
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)


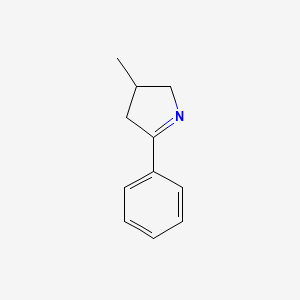
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
